Balaperidone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Balaperidone is synthesized through a multi-step process starting from risperidone. The key steps involve the hydroxylation of risperidone to form 9-hydroxyrisperidone, which is then purified and formulated into the final product . The reaction conditions typically involve the use of solvents such as methanol and ethyl acetate, and the process is optimized to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis but with enhanced efficiency and scalability. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Balaperidone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties and applications .
Scientific Research Applications
Balaperidone has a wide range of scientific research applications, including:
Mechanism of Action
Balaperidone exerts its effects by antagonizing dopamine D2 and serotonin 5-HT2A receptors in the brain . This dual antagonism helps to balance the levels of these neurotransmitters, reducing the symptoms of schizophrenia and schizoaffective disorder . Additionally, this compound has activity at alpha-1 and alpha-2 adrenergic receptors and H1 histaminergic receptors, which contributes to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Risperidone: The parent compound of balaperidone, with a similar mechanism of action but different pharmacokinetic properties.
Quetiapine: Another atypical antipsychotic with a broader receptor profile and different side effect profile.
Uniqueness
This compound is unique in its high selectivity for dopamine D2 and serotonin 5-HT2A receptors, which contributes to its efficacy in treating schizophrenia and schizoaffective disorder with a relatively lower risk of extrapyramidal side effects compared to other antipsychotics . Its long-acting injectable formulations also provide an advantage in terms of patient compliance and treatment adherence .
Properties
IUPAC Name |
3-[2-[6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptan-3-yl]ethyl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c23-16-7-5-14(6-8-16)18-11-15-12-25(13-19(15)18)9-10-26-21(27)17-3-1-2-4-20(17)24-22(26)28/h1-8,15,18-19H,9-13H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJWJFKYRFPJSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2C1C3=CC=C(C=C3)F)CCN4C(=O)C5=CC=CC=C5NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870043 |
Source
|
Record name | 3-{2-[6-(4-Fluorophenyl)-3-azabicyclo[3.2.0]heptan-3-yl]ethyl}quinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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